3-Iodo-D-Phenylalanine

Overview

Description

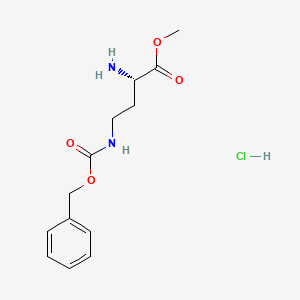

3-Iodo-D-Phenylalanine is a synthetic, recombinant protein that has been used in the study of inflammatory bowel disease . It is an isoquinoline compound that reacts with a specific regulatory domain to produce polypeptide chains in a process called translation .

Synthesis Analysis

The synthesis of 3-Iodo-D-Phenylalanine involves specific carriers for neutral amino acids, namely the sodium-independent and L-leucine-preferring (L-system) transporter and the alanine-, serine- and cysteine-preferring (ASC-system) transporter . The cellular uptake of this compound is temperature and pH dependent .Molecular Structure Analysis

The molecular formula of 3-Iodo-D-Phenylalanine is C9H10INO2 . Its average mass is 291.086 Da and its monoisotopic mass is 290.975616 Da .Chemical Reactions Analysis

The chemical reactions involving 3-Iodo-D-Phenylalanine are predominantly mediated by specific carriers for neutral amino acids . The compound is metabolically stable .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-D-Phenylalanine include a molecular formula of C9H10INO2 and an average mass of 291.086 Da .Scientific Research Applications

Structural Biology and X-ray Crystallography

3-Iodo-D-Phenylalanine: is utilized in structural biology, particularly in X-ray crystallography, to facilitate the determination of protein structures. The incorporation of this iodinated amino acid into proteins allows for single-wavelength anomalous dispersion (SAD) experiments, which are essential for solving the phase problem in crystallography . The heavy iodine atom serves as an excellent anomalous scatterer, making it easier to determine the structure with less data compared to traditional methods.

Safety and Hazards

Mechanism of Action

Target of Action

Compounds similar to this, such as boronic esters, are known to be valuable building blocks in organic synthesis .

Mode of Action

For instance, they participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

Related compounds like boronic esters are known to participate in suzuki–miyaura coupling, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Result of Action

Similar compounds, such as boronic esters, are known to be involved in various chemical reactions, contributing to the formation of new compounds .

Action Environment

It’s worth noting that the success of reactions involving similar compounds, such as boronic esters, can depend on factors like reaction conditions and the nature of the organoboron reagent .

properties

IUPAC Name |

(2R)-2-amino-3-(3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABTYIKKTLTNRX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)I)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718530 | |

| Record name | 3-Iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(3-iodophenyl)propanoic acid | |

CAS RN |

1241677-87-1 | |

| Record name | 3-Iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1506217.png)

![N~1~-[(4-Ethenylphenyl)methyl]-N~2~-methylethane-1,2-diamine](/img/structure/B1506229.png)

![2,3-Dihydrofuro[3,2-b]pyridin-5-amine](/img/structure/B1506237.png)

![Benzo[c]isoxazol-3-amine](/img/structure/B1506252.png)